molecular formula C17H17BrN2O2S B3004699 N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034494-69-2

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B3004699
CAS No.: 2034494-69-2
M. Wt: 393.3
InChI Key: IMIHZXULEKWZAU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromine atom, a methyl group, and a thiolan-3-yloxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Bromine Atom: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be synthesized by reacting a thiol with an epoxide under basic conditions.

    Coupling to Form the Final Compound: The final step involves coupling the synthesized intermediates to form this compound using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan-3-yloxy group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction to an alcohol, respectively.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated compounds or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
  • N-(4-fluoro-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
  • N-(4-iodo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Uniqueness

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-11-8-13(18)3-4-15(11)20-17(21)12-2-5-16(19-9-12)22-14-6-7-23-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIHZXULEKWZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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